![molecular formula C11H13ClN2O3 B2987299 Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate CAS No. 1912668-00-8](/img/structure/B2987299.png)
Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate
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Overview
Description
Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate has been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate in lab experiments is its potential to be developed into new drugs and treatments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully utilize its potential.
Future Directions
There are several future directions for the research of Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate. These include:
- Further studies to understand its mechanism of action
- Development of new drugs and treatments based on its properties
- Investigation into its potential applications in other fields, such as agriculture and environmental science
- Exploration of its potential in combination with other compounds for enhanced effects.
Synthesis Methods
The synthesis of Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate involves the reaction of 2-chloro-6-ethylpyridine-4-carboxylic acid with methylamine and ethyl chloroformate. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and treatments.
properties
IUPAC Name |
methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-8-4-7(5-9(12)14-8)11(16)13-6-10(15)17-2/h4-5H,3,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZUONUKEPIEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate |
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